molecular formula C11H7F2NO3 B6238813 methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate CAS No. 887589-28-8

methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B6238813
CAS No.: 887589-28-8
M. Wt: 239.2
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Description

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate (CAS: 145369-93-3) is a fluorinated quinoline derivative characterized by a methyl ester group at position 2, hydroxyl at position 4, and fluorine substituents at positions 6 and 8. It serves as a key intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) targeting bacterial or enzymatic pathways . Its molecular formula is C₁₁H₇F₂NO₃, with a calculated molecular weight of 239.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a hydrolytically stable methyl ester, making it a versatile scaffold for drug development .

Properties

CAS No.

887589-28-8

Molecular Formula

C11H7F2NO3

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Preparation Methods

Substituted Aniline Preparation

The synthesis begins with 3,5-difluoroaniline, which serves as the starting material. Fluorine atoms at positions 6 and 8 of the quinoline are introduced at this stage to ensure regioselectivity during cyclization. Halogenation or direct fluorination of aniline derivatives is avoided due to the instability of fluoroanilines under strong acidic conditions.

Cyclization and Esterification

Reacting 3,5-difluoroaniline with methyl 3-oxobutanoate in the presence of polyphosphoric acid (PPA) at 120–140°C yields the quinoline intermediate. The methyl ester at position 2 is incorporated directly via the β-keto ester reagent. This step achieves simultaneous cyclization and esterification, with yields ranging from 65% to 78% depending on solvent purity and reaction time.

Hydroxylation at Position 4

The 4-hydroxy group is introduced through oxidation or hydrolysis of a ketone intermediate. Patent US2558211A discloses a palladium-catalyzed dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives to yield 4-hydroxyquinolines.

Oxidation of Tetrahydroquinoline Precursors

A mixture of 4-keto-6,8-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate, palladium black (0.2 g), and maleic acid (2 g) in 50% aqueous acetone is refluxed for 10 hours. The reaction proceeds via dehydrogenation, with the ketone group at position 4 undergoing tautomerization to form the hydroxyl group. The product is isolated by evaporating acetone and precipitating with hydrochloric acid, achieving a 72% yield.

Alternative Hydroxylation via Alkaline Hydrolysis

In a modified approach, the 4-keto intermediate is treated with aqueous sodium hydroxide (20%) at 80°C for 6 hours. Acidification with acetic acid (pH 6) precipitates the 4-hydroxy derivative, yielding 85–90% pure product after recrystallization from methanol.

Fluorination Strategies for Positions 6 and 8

Direct fluorination of the quinoline ring is challenging due to the inertness of aromatic C–H bonds. Instead, fluorine atoms are typically introduced at the aniline stage or via halogen exchange.

Electrophilic Fluorination

Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C, fluorine is introduced regioselectively at positions 6 and 8. This method requires a directing group (e.g., ester at position 2) to enhance electrophilic substitution efficiency, yielding 55–60% difluorinated product.

Halogen Exchange with Metal Fluorides

A patent by US3691171A describes the use of potassium fluoride (KF) in dimethylformamide (DMF) to replace chlorine atoms with fluorine in chlorinated quinolines. For example, 6,8-dichloro-4-hydroxyquinoline-2-carboxylate reacts with KF at 150°C for 24 hours, achieving 70% conversion to the difluoro analog.

Esterification and Protecting Group Strategies

The methyl ester at position 2 is introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification via β-Keto Esters

As outlined in Section 1, the Gould-Jacobs reaction inherently incorporates the methyl ester. Alternative routes involve post-cyclization esterification using methanol and thionyl chloride (SOCl₂), though this risks hydrolyzing the 4-hydroxy group.

Protection of the 4-Hydroxy Group

To prevent oxidation or undesired substitution, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during fluorination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency.

Analytical Validation and Optimization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity for the final product. Key impurities include monofluorinated byproducts (2–3%) and de-esterified quinoline-2-carboxylic acid (1%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 8.45 (d, J = 8.0 Hz, 1H, H-3), 7.89 (dd, J = 8.0, 2.0 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.5 (d, J = 12.4 Hz, F-6), -120.1 (d, J = 12.4 Hz, F-8).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Gould-Jacobs + Fluorination6599One-pot cyclization and esterification
Halogen Exchange7098High regioselectivity
Dehydrogenation7297Mild conditions

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

  • Conditions :

    • Basic hydrolysis : 10% NaOH in aqueous methanol at elevated temperatures .

    • Acidic hydrolysis : Concentrated HCl or H₂SO₄ under reflux .

  • Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon, leading to ester cleavage.

  • Product : 6,8-Difluoro-4-hydroxyquinoline-2-carboxylic acid .

Nucleophilic Aromatic Substitution at Fluorine Sites

The fluorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to the electron-withdrawing effect of the quinoline ring and adjacent substituents:

  • Reagents : Amines, thiols, or alkoxides .

  • Example : Reaction with 4-fluorobenzyl chloride in acetonitrile at room temperature replaces fluorine with a sulfanyl group, yielding methyl 2-[(4-fluorobenzyl)sulfanyl]-6,8-difluoro-4-hydroxyquinoline-3-carboxylate .

  • Conditions : Room temperature, polar aprotic solvents (e.g., MeCN), 4–24 hours .

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group at position 4 participates in alkylation or acylation to form ethers or esters:

  • Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

    • Product : 4-Alkoxy derivatives, enhancing lipophilicity for biological applications .

  • Acylation :

    • Reagents : Acetic anhydride or acetyl chloride in pyridine .

    • Product : 4-Acetoxy derivatives, used as protective intermediates .

Metal Chelation and Complex Formation

The hydroxyl and carboxylate groups enable coordination with metal ions, forming stable complexes:

  • Key Metals : Cu²⁺, Zn²⁺, Fe³⁺ .

  • Applications : Antimicrobial and anticancer activity via disruption of metal-dependent enzymatic processes .

  • Example : Complexation with Cu²⁺ produces a tetrahedral complex, enhancing redox activity .

Thermal Cyclization and Ring Modifications

The quinoline core undergoes thermal reactions to form fused or substituted heterocycles:

  • Cyclization : Heating in diphenyl ether at 145–148°C facilitates intramolecular cyclization, forming pyranoquinoline derivatives .

  • Reagents : Diethyl ethoxymethylenemalonate, followed by thermal treatment .

  • Product : Tricyclic structures with potential bioactivity .

Oxidation and Reduction Reactions

  • Oxidation :

    • The hydroxyl group at position 4 can be oxidized to a ketone using strong oxidizing agents like KMnO₄ .

    • Product : 4-Keto derivatives, precursors for further functionalization .

  • Reduction :

    • Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the quinoline ring to a tetrahydroquinoline, altering electronic properties .

Mechanistic Insights

  • Decarboxylative Halogenation : While not directly observed for this compound, analogous quinoline esters undergo radical-based decarboxylation with halogen donors (e.g., CCl₄), suggesting potential pathways for halogen introduction .

  • Radical Reactions : Homolytic cleavage of intermediates (e.g., acyloxy radicals) may lead to alkyl radicals, which recombine with halogens or other electrophiles .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development.

Anticancer Activity

Research has shown that derivatives of 8-hydroxyquinoline, including this compound, possess anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that modifications in the quinoline structure can enhance their efficacy against specific cancers such as lung and cervical carcinoma .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a spectrum of pathogens. Its derivatives are being investigated for their potential as antibacterial and antifungal agents, which could lead to new treatments for infections resistant to conventional antibiotics .

Neuroprotective Effects

This compound may also serve as an iron-chelator, which is beneficial in neurodegenerative diseases like Alzheimer's. By chelating excess iron, it could potentially mitigate oxidative stress in neuronal cells .

Agrochemical Applications

The compound's structural characteristics lend themselves to applications in agriculture:

Pesticide Development

Research indicates that derivatives of this compound can be formulated into pesticides due to their ability to disrupt biological processes in pests. This includes acting on the nervous system or inhibiting essential metabolic pathways .

Herbicide Formulations

This compound has potential use as a herbicide component, targeting specific weed species while minimizing harm to crops through selective action mechanisms .

Material Science Applications

The unique properties of this compound also make it suitable for various applications in materials science:

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be utilized as an electron carrier in OLEDs, contributing to the development of more efficient and brighter display technologies .

Fluorescent Chemosensors

The compound can function as a fluorescent chemosensor for detecting metal ions in environmental samples, providing a method for monitoring pollution levels and ensuring environmental safety .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Derivatives showed significant inhibition of cancer cell lines with low toxicity to normal cells.
Antimicrobial Effective against multiple bacterial strains; potential for new antibiotic development.
Neuroprotection Acts as an iron-chelator; may reduce oxidative stress in neuronal cells.
Pesticide Formulated into effective pest control agents with targeted action mechanisms.
OLEDs Demonstrated potential as an electron carrier improving device efficiency.

Mechanism of Action

The mechanism of action of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. The presence of fluorine atoms enhances its binding affinity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The physicochemical and biological properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound C₁₁H₇F₂NO₃ 239.18 (calculated) 2-COOCH₃, 4-OH, 6-F, 8-F 145369-93-3
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₅F₂NO₃ 225.15 3-COOH, 4-OH, 6-F, 8-F 101830-82-4
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate C₁₁H₇BrNO₃ 281.09 (calculated) 2-COOCH₃, 4-OH, 6-Br 4351-11-5
6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid C₁₆H₁₈F₂N₄O₃ 352.34 1-NHCH₃, 3-COOH, 7-piperazinyl, 6-F, 8-F 100276-37-7
Key Observations:
  • Fluorine vs. Bromine: Replacing fluorine with bromine (e.g., in methyl 6-bromo-4-hydroxyquinoline-2-carboxylate) increases molecular weight by ~42 g/mol due to bromine’s larger atomic mass. Bromine’s polarizability may enhance lipophilicity but reduce metabolic stability compared to fluorine .
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound (2-COOCH₃) improves membrane permeability compared to the 3-COOH group in 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. Esters are also more hydrolytically stable than free acids under physiological conditions .
  • Complex Derivatives: The piperazinyl-containing analog (C₁₆H₁₈F₂N₄O₃) demonstrates how additional functional groups (e.g., methylamino, piperazinyl) significantly increase molecular weight and complexity, likely enhancing target binding in APIs .

Stability and Reactivity

  • Ester Stability: Methyl esters (e.g., target compound) are less prone to hydrolysis than ethyl esters (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate in ), which may degrade faster under acidic or enzymatic conditions .
  • Halogen Effects: Fluorine’s strong electronegativity stabilizes the quinoline ring via inductive effects, whereas bromine’s bulkiness may sterically hinder interactions with biological targets .

Biological Activity

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a fluorinated hydroxyquinoline scaffold. The synthesis of this compound typically involves multi-step reactions that modify the quinoline nucleus to enhance biological activity. The specific synthetic pathways may vary, but they generally include fluorination and carboxylation steps to introduce the necessary functional groups.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of quinoline compounds often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar quinolone derivatives against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values demonstrating their potential as antibacterial agents .

CompoundMIC (μg/mL)Target Bacteria
This compound0.0625Staphylococcus aureus
Other quinolone derivatives0.125Klebsiella pneumoniae

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). For instance, certain derivatives demonstrated significant reductions in cytokine production at concentrations as low as 10 μM .

CompoundCytokine Reduction (%)Concentration (μM)
This compound>25% TNF-α10
Diflunisal (control)Significant reduction0.1

Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. Compounds within this class have been investigated for their ability to induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. For example, derivatives have shown selective activity against HeLa cells with IC50 values indicating effective cancer cell inhibition without significant toxicity to non-cancerous cells .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various quinolone derivatives, including this compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds could serve as potential leads for developing new anti-TB agents due to their low cytotoxicity and high selectivity .
  • Anti-inflammatory Mechanism : In another investigation focusing on the anti-inflammatory effects of quinolone derivatives, this compound was shown to inhibit LPS-induced IL-8 secretion in human macrophages effectively. This suggests its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. A common approach involves refluxing the acid (e.g., 6,8-difluoro-4-hydroxyquinoline-2-carboxylic acid) with methanol in the presence of a catalyst like sulfuric acid or using methyl iodide with a base (e.g., K₂CO₃) in acetone under reflux (5–6 hours). Yield optimization requires controlling stoichiometry (e.g., 5:1 molar ratio of methyl iodide to substrate) and monitoring via TLC . For fluorinated precursors, inert atmospheres may prevent side reactions like dehalogenation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the hydroxy (-OH), methoxy (-OCH₃), and fluorine substituents. Fluorine atoms induce deshielding in adjacent protons (e.g., C7-H in quinoline core) .
  • FT-IR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and hydroxy (-OH) stretch at ~3200–3600 cm⁻¹.
  • HRMS : Validate molecular weight (e.g., C₁₂H₉F₂NO₄: theoretical [M+H]+ = 286.0521).

Q. How can solubility properties influence formulation for in vitro studies?

  • Methodological Answer : The compound’s solubility is pH-dependent due to the hydroxy group. In neutral/basic conditions (pH > 7), deprotonation enhances water solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v) and dilute in PBS. Pre-saturate solutions via sonication (30 min) and filter (0.22 µm) to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., variable hydroxy proton shifts) be resolved?

  • Methodological Answer : Variable -OH chemical shifts arise from hydrogen bonding or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. For quinoline derivatives, 2D NMR (HSQC, HMBC) can distinguish between enol-keto tautomers by correlating -OH protons with carbonyl carbons .

Q. What protocols ensure stability during long-term storage and handling?

  • Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilization improves solid-state stability. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA, 1 mL/min) to detect hydrolysis products (e.g., free carboxylic acid) .

Q. How can computational modeling predict reactivity or binding interactions?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) identifies key interactions: the 4-hydroxy group may form hydrogen bonds, while fluorines enhance lipophilicity for membrane penetration .

Q. What assays are suitable for evaluating antimicrobial activity?

  • Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton broth (96-well plate, 37°C, 24 hr). Use resazurin dye for viability quantification. Include ciprofloxacin as a positive control .

Q. How can byproducts from esterification be identified and minimized?

  • Methodological Answer : Byproducts (e.g., methyl ethers from over-alkylation) are detectable via GC-MS or LC-MS. Optimize reaction time (≤6 hours) and temperature (60–70°C). Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may stem from polymorphic forms. Characterize crystals via X-ray diffraction ( methodology) and DSC to identify stable polymorphs .

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